molecular formula C23H25N5O5 B2841581 benzyl 2-(1,7-dimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896309-97-0

benzyl 2-(1,7-dimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2841581
CAS RN: 896309-97-0
M. Wt: 451.483
InChI Key: ATLIOQDBSUFWLF-UHFFFAOYSA-N
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Description

Benzyl 2-(1,7-dimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C23H25N5O5 and its molecular weight is 451.483. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalytic Applications

Research on related compounds has focused on their synthesis through one-pot methods and their catalytic applications. For instance, the β–Cyclodextrin–Propyl Sulfonic Acid Catalysed One-Pot Synthesis demonstrates the efficient synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives, which have been evaluated for their local anesthetic effects, comparing favorably with lidocaine in certain models (Yan Ran, Ming Li, & Zongren Zhang, 2015). Another study A Facile Route to Imidazo[1,2-a]quinolines via a Domino Reaction explores the synthesis of imidazo[1,2-a]quinoline derivatives, showcasing the scope and limitations of their method (Rustam T. Iminov et al., 2008).

Advanced Material Science

In the realm of material science, Two dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks were synthesized and showed selective sensitivity to benzaldehyde-based derivatives, indicating potential applications in fluorescence sensing (B. Shi et al., 2015). This research points toward the utility of related compounds in developing novel materials with specific sensory capabilities.

properties

IUPAC Name

benzyl 2-[4,7-dimethyl-1,3-dioxo-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5/c1-15-11-27-19-20(24-22(27)26(15)12-17-9-6-10-32-17)25(2)23(31)28(21(19)30)13-18(29)33-14-16-7-4-3-5-8-16/h3-5,7-8,11,17H,6,9-10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLIOQDBSUFWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4CCCO4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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